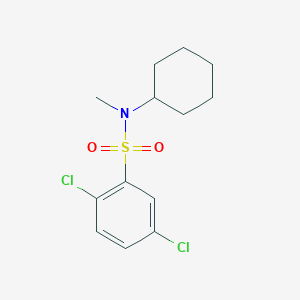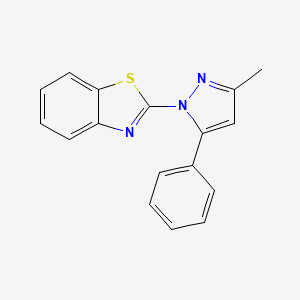![molecular formula C19H22ClN3O2 B5580110 2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5580110.png)
2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1400546 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Shpakovsky et al. (2012) focuses on the synthesis and characterization of organotin(IV) complexes, indicating a methodological approach to creating compounds with potential biological activity. The research showcases how different geometries around the metal center can influence the properties of the synthesized complexes, highlighting the compound's cytotoxic activity against human breast cancer cells (Shpakovsky et al., 2012).
Ligand Optimization for Receptor Binding
Research by Altenbach et al. (2008) explores structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor. This study exemplifies the process of optimizing ligands to improve their potency and efficacy, which could be crucial for the development of new therapeutic agents (Altenbach et al., 2008).
Development of New Heterocyclic Compounds
El-Deeb et al. (2008) describe the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing an efficient method for preparing new heterocyclic compounds that could have diverse scientific applications. This work emphasizes the versatility of pyrimidine derivatives in chemical synthesis and the potential for creating compounds with novel properties (El-Deeb et al., 2008).
Cross-Couplings in Pyrimidines
A study by Majeed et al. (1989) delves into the stannylation reaction and cross-couplings in pyrimidines, providing insights into the synthesis of stannylated pyrimidines and their potential in forming new carbon-carbon bonds through cross-coupling reactions. This research contributes to the field of organic synthesis, offering pathways to complex molecules (Majeed et al., 1989).
Fluorescent Solid-State Asymmetric Spirosilabifluorene Derivatives
Lee et al. (2005) report on the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. Their work highlights the significance of structural modification in altering the photophysical properties of compounds, which could be beneficial for developing new materials for optoelectronic applications (Lee et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butyl-5-[3-(2-chlorophenyl)pyrrolidine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-19(2,3)18-21-10-14(16(24)22-18)17(25)23-9-8-12(11-23)13-6-4-5-7-15(13)20/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXVQAZJJCHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)
![2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B5580037.png)



![4-(5,6-Dihydrobenzo[b][1]benzazepin-11-ylamino)-4-oxobutanoic acid](/img/structure/B5580052.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)
![3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5580071.png)
![N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B5580076.png)
![7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B5580087.png)
![4-(5-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5580105.png)
![5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5580115.png)

